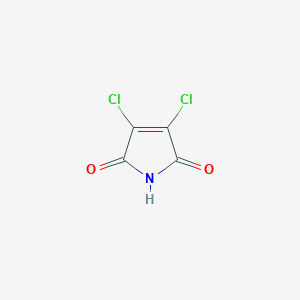

3,4-Dichloro-1H-pyrrole-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloropyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2NO2/c5-1-2(6)4(9)7-3(1)8/h(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBAKSQRUXXHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)NC1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152405 | |

| Record name | 3,4-Dichloromaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dichloromaleimide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1193-54-0 | |

| Record name | 3,4-Dichloro-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloromaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichloromaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dichloro-2,5-dihydro-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLOROMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G6K57D4OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dichloromaleimide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 °C | |

| Record name | Dichloromaleimide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 3,4-Dichloro-1H-pyrrole-2,5-dione

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dichloro-1H-pyrrole-2,5-dione

This compound, also known as 3,4-dichloromaleimide, is a pivotal heterocyclic compound that serves as a highly versatile building block in modern organic synthesis. Its strategic importance lies in the electron-deficient nature of its pyrrole ring, imparted by the two electron-withdrawing carbonyl groups and the chlorine substituents. This electronic profile renders the molecule susceptible to a variety of nucleophilic substitution and addition reactions, making it a valuable precursor for the synthesis of a diverse array of more complex molecules.

Professionals in drug development and materials science frequently utilize this scaffold to construct novel therapeutic agents and functional materials. For instance, derivatives of this core structure have been investigated as potential tyrosine kinase inhibitors for anticancer applications.[1][2][3] The inherent reactivity of the dichloro-substituted double bond and the imide nitrogen allows for tailored modifications, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth examination of the synthesis, characterization, and scientific rationale behind the handling of this important synthetic intermediate.

Part 1: Synthesis Methodologies - A Mechanistic Approach

The principal and most direct route to N-substituted 3,4-dichloro-1H-pyrrole-2,5-diones involves the condensation of dichloromaleic anhydride with a primary amine. For the synthesis of the parent N-unsubstituted compound, ammonia is utilized as the nitrogen source. The reaction proceeds via a two-step mechanism: nucleophilic acyl substitution followed by dehydrative cyclization.

Reaction Mechanism: From Anhydride to Imide

The synthesis is predicated on the high electrophilicity of the carbonyl carbons in dichloromaleic anhydride. The reaction is initiated by the nucleophilic attack of the nitrogen atom (from ammonia or a primary amine) on one of the carbonyl carbons. This step opens the anhydride ring to form a maleamic acid intermediate. Subsequent heating, often in the presence of a dehydrating agent or an acid catalyst, promotes an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the remaining carboxylic acid carbonyl, eliminating a molecule of water to yield the stable five-membered imide ring.

A visual representation of this mechanistic pathway is provided below.

Caption: General synthesis pathway for this compound.

Comparative Synthesis Techniques: Conventional vs. Microwave-Assisted

While conventional heating under reflux has been the traditional method for this synthesis, microwave-assisted organic synthesis (MAOS) has emerged as a superior alternative.[4][5] The primary advantage of microwave heating is the significant reduction in reaction time—from hours to mere minutes—while often maintaining or even improving reaction yields.[5] This efficiency is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating that is not reliant on thermal conductivity.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Rationale for Superiority |

| Reaction Time | 2 hours | 15-20 minutes | Direct dielectric heating accelerates the reaction rate significantly.[4][5] |

| Yield | ~70% | Up to 70.21% | Comparable or slightly improved yields can be achieved in a fraction of the time.[5] |

| Energy Efficiency | Lower | Higher | Localized, rapid heating is more energy-efficient than bulk heating of an oil bath. |

| Process Control | Good | Excellent | Precise temperature and pressure control are hallmarks of modern microwave reactors. |

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a representative method for the synthesis of the title compound. The choice of glacial acetic acid as the solvent is strategic; it not only facilitates the dissolution of the reactants but also acts as a catalyst for the dehydration step.

Materials and Reagents:

-

Dichloromaleic anhydride (1.0 eq)

-

Ammonium acetate (1.1 eq, as an in-situ source of ammonia)

-

Glacial acetic acid (solvent)

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve dichloromaleic anhydride (1.0 eq) in a minimal amount of glacial acetic acid with gentle warming.

-

Addition of Ammonia Source: To the stirred solution, add ammonium acetate (1.1 eq). The use of ammonium acetate provides a controlled release of ammonia upon heating.

-

Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 2:1) solvent system. The disappearance of the dichloromaleic anhydride spot indicates reaction completion.

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, pour it slowly into a beaker of ice-cold water with vigorous stirring. The product will precipitate as a solid.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove acetic acid and any unreacted ammonium acetate.

-

Purification: Recrystallize the crude product from hot ethanol to yield purified this compound as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Part 2: Comprehensive Characterization - A Self-Validating System

The structural elucidation and purity assessment of the synthesized this compound are critical. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.

Caption: A typical workflow for the characterization of synthesized compounds.

Spectroscopic and Physical Data

| Technique | Expected Observation | Rationale and Interpretation |

| Appearance | White to off-white crystalline solid | Consistent with pure organic imides. |

| Melting Point | >200 °C (decomposes) | The high melting point is expected due to strong intermolecular hydrogen bonding and dipole-dipole interactions. |

| ¹H NMR | A broad singlet (~10-12 ppm) | This signal corresponds to the acidic proton of the N-H group. Its broadness is due to quadrupole broadening and exchange. |

| ¹³C NMR | Two signals: ~165 ppm and ~135 ppm | The downfield signal (~165 ppm) is characteristic of the imide carbonyl carbons. The signal around 135 ppm corresponds to the two equivalent sp² carbons of the C=C bond, deshielded by the chlorine atoms.[5][6] |

| FT-IR (cm⁻¹) | ~3200 (N-H stretch, broad), ~1720 & ~1780 (C=O stretch, symmetric & asymmetric), ~800 (C-Cl stretch) | These absorption bands are diagnostic for the key functional groups: the imide N-H, the coupled carbonyl groups, and the carbon-chlorine bonds. |

| Mass Spec. (EI) | M⁺ at m/z 165, 167, 169 | The molecular ion peak will exhibit a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms. |

Part 3: Applications in Research and Development

The utility of this compound is primarily as a reactive intermediate. Its electron-deficient ring system makes it a prime candidate for various chemical transformations.

-

Pharmaceutical Synthesis: It is a key starting material for synthesizing substituted pyrrole derivatives. For example, nucleophilic substitution of one or both chlorine atoms allows for the introduction of various functional groups. The reaction with primary amines to yield 4-amino-3-chloro-1H-pyrrole-2,5-diones is a notable example, leading to compounds with potential as tyrosine kinase inhibitors.[1][2][3]

-

Agrochemicals: The pyrrole-dione scaffold is present in some fungicides and herbicides. The dichloromaleimide core allows for the development of new agrochemical agents.[7]

-

Functional Materials and Dyes: The conjugated π-system and the electron-accepting nature of the molecule make it a useful component in the design of organic electronic materials and dyes.[7]

Part 4: Safety and Handling

As a Senior Application Scientist, it is my responsibility to emphasize that robust safety protocols are non-negotiable. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be reliably inferred from its structure and the SDS of analogous compounds like N-ethylmaleimide and other chlorinated reagents.

Anticipated Hazards:

-

Toxicity: Likely to be toxic if swallowed or in contact with skin.

-

Corrosivity: Expected to cause severe skin burns and eye damage.

-

Sensitization: May cause an allergic skin reaction.

Mandatory Handling Procedures:

-

Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A lab coat is mandatory. For larger quantities, a chemically resistant apron is recommended.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a compound of significant synthetic value, bridging basic chemical feedstocks to high-value, functional molecules. A thorough understanding of its synthesis, grounded in mechanistic principles, and a comprehensive approach to its characterization are essential for its effective and safe utilization in a research and development setting. The methodologies and data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to leverage the full potential of this versatile chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3,4-Disubstituted Maleimides by Selective Cross-Coupling Reactions Using Indium Organometallics [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound [myskinrecipes.com]

An In-depth Technical Guide to 3,4-Dichloro-1H-pyrrole-2,5-dione (CAS 1193-54-0): A Cornerstone Reagent in Chemical Biology and Drug Discovery

Introduction: The Significance of the Dichloromaleimide Core

3,4-Dichloro-1H-pyrrole-2,5-dione is a halogenated heterocyclic compound that has emerged as a pivotal building block in synthetic and medicinal chemistry.[1] Its significance stems from the electron-deficient nature of its core structure, which imparts a high degree of reactivity toward nucleophiles. This property makes it an invaluable intermediate for the synthesis of complex bioactive molecules, including potential anticancer agents, antimicrobials, and agrochemicals.[1][2][3] Furthermore, its ability to undergo selective reactions with biological thiols has positioned it as a powerful tool for protein modification and bioconjugation, a cornerstone technique in modern drug development for creating antibody-drug conjugates (ADCs) and other targeted therapies.[4][5]

Physicochemical & Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in a laboratory setting. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1193-54-0 | [6] |

| Molecular Formula | C₄HCl₂NO₂ | [3][6] |

| Molecular Weight | 165.96 g/mol | [3] |

| Synonyms | 3,4-Dichloromaleimide | [1][6] |

| Boiling Point | 232.9°C at 760 mmHg | [3] |

| Storage | 2-8°C, Inert atmosphere, Dark place | [1][3] |

Synthesis: From Anhydrides to Imides

The primary synthetic route to N-substituted 3,4-dichloro-1H-pyrrole-2,5-diones involves the condensation of 2,3-dichloromaleic anhydride with a primary amine. This reaction proceeds via a nucleophilic attack of the amine on one of the anhydride's carbonyl groups, followed by a cyclization and dehydration step to form the stable five-membered imide ring.

Causality in Synthesis: Conventional vs. Microwave-Assisted Methods

-

Conventional Reflux: Traditional methods often employ heating under reflux in a solvent like acetic acid for several hours. While effective, this approach can be time-consuming. The prolonged heating is necessary to provide sufficient activation energy to overcome the barrier for the dehydration step.

-

Microwave-Assisted Synthesis: A more efficient and modern approach utilizes microwave irradiation.[7] Microwave heating dramatically reduces reaction times from hours to minutes (e.g., 20 minutes) while achieving comparable or even higher yields (up to 70%).[8] This enhancement is due to dielectric heating, where the polar solvent (like ethanol) and reaction intermediates efficiently absorb microwave energy, leading to rapid and uniform heating throughout the reaction volume.[8] This avoids the limitations of conventional heating, which relies on slower thermal conduction from the vessel walls.

Caption: Mechanism for N-substituted dichloromaleimide synthesis.

Protocol 1: Microwave-Assisted Synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione

This protocol is adapted from methodologies demonstrating high efficiency and yield.[8]

-

Reagent Preparation: In a microwave reactor vessel, combine 2,3-dichloromaleic anhydride (1.0 eq), aniline (1.0-1.1 eq), and a catalytic amount of acetic acid. Use ethanol as the solvent.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power of ~140 W, maintaining a temperature of 80°C for 20 minutes.

-

Reaction Monitoring: Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Purification: Filter the solid product under vacuum, washing with cold distilled water and then a small amount of cold ethanol to remove unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum to obtain 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione.

Reactivity and Applications in Drug Development

The dichloromaleimide scaffold is a potent electrophile, making it highly susceptible to nucleophilic attack, particularly Michael-type additions. This reactivity is the cornerstone of its utility in chemical biology and drug discovery.

Covalent Modification of Proteins

The double bond of the maleimide ring is a classic Michael acceptor. It reacts readily and selectively with soft nucleophiles, most notably the thiol group of cysteine residues in proteins.[5][9] This reaction forms a stable thioether bond, effectively creating a covalent link between the maleimide-containing molecule and the protein.

The presence of the two chlorine atoms enhances the electrophilicity of the double bond compared to unsubstituted maleimides, potentially influencing reaction kinetics. This predictable and highly selective reactivity is exploited for:

-

Site-Selective Labeling: Attaching fluorescent dyes, biotin tags, or other probes to proteins for biochemical and cellular studies.[5]

-

Covalent Inhibition: Designing inhibitors that form an irreversible bond with a cysteine residue in the active site of an enzyme, leading to potent and prolonged inhibition.

-

Antibody-Drug Conjugates (ADCs): Linking highly potent cytotoxic drugs to monoclonal antibodies. The antibody directs the drug to a specific target (e.g., a cancer cell), and the maleimide provides the stable covalent linkage.[5]

Caption: Covalent modification via Michael addition to a cysteine residue.

Protocol 2: General Procedure for Protein Bioconjugation

-

Protein Preparation: Prepare a solution of the cysteine-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0-7.5). If necessary, reduce any existing disulfide bonds with a mild reducing agent like TCEP and subsequently remove it.

-

Reagent Preparation: Dissolve the N-substituted 3,4-dichloromaleimide derivative (carrying the desired payload) in a water-miscible organic solvent like DMSO to create a concentrated stock solution.

-

Conjugation Reaction: Add a molar excess (typically 5-20 fold) of the maleimide-stock solution to the protein solution with gentle mixing.

-

Incubation: Allow the reaction to proceed at room temperature or 4°C for 1-2 hours.

-

Quenching: Quench any unreacted maleimide by adding a small-molecule thiol, such as L-cysteine or β-mercaptoethanol.

-

Purification: Remove the excess unreacted maleimide reagent and quenching agent from the labeled protein conjugate using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or SDS-PAGE.

Scaffold for Bioactive Molecules

Beyond bioconjugation, this compound is a crucial precursor for synthesizing novel small-molecule therapeutics. The chlorine atoms are amenable to nucleophilic substitution, allowing for the introduction of diverse functionalities.

A key example is the synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives. These compounds are synthesized by reacting a this compound with a primary amine, which displaces one of the chlorine atoms.[10] These derivatives have shown significant promise as:

-

Tyrosine Kinase Inhibitors: Certain derivatives have been designed to target the ATP-binding domains of growth factor receptors like EGFR and VEGFR2, which are critical drivers in many cancers.[7][10][11] They have demonstrated the ability to inhibit the growth of cancer cell lines and in vivo tumors.[10][11]

-

Antimicrobial Agents: The maleimide core and its derivatives exhibit a broad range of biological activities, including antifungal and antibacterial properties.[3][12][13]

-

Anti-leishmanial Agents: Studies have shown that 3,4-dichloro-maleimides display potent activity against Leishmania donovani.[12]

Caption: Workflow for drug discovery using the dichloromaleimide scaffold.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][15]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][16] Avoid contact with skin and eyes.[15]

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1][3]

-

First Aid:

-

Skin Contact: Immediately wash the affected area thoroughly with soap and water. Remove contaminated clothing.[14]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the product to enter drains.[14]

Conclusion

This compound is far more than a simple chemical intermediate; it is an enabling tool for innovation in drug development and chemical biology. Its robust and predictable reactivity, coupled with versatile synthetic pathways, provides researchers with a powerful platform for constructing covalent inhibitors, developing targeted therapeutics like ADCs, and discovering novel bioactive small molecules. By understanding the principles of its synthesis, reactivity, and safe handling, scientists can fully harness the potential of this foundational scaffold to advance the frontiers of medicine and biological research.

References

- 1. This compound [benchchem.com]

- 2. Buy this compound | 1193-54-0 [smolecule.com]

- 3. This compound [myskinrecipes.com]

- 4. Dichloro Butenediamides as Irreversible Site‐Selective Protein Conjugation Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Buy 3,4-Dichloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and antimicrobial activity of 3,4-bis(arylthio)maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. echemi.com [echemi.com]

- 16. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

A Comprehensive Spectroscopic Guide to 3,4-Dichloro-1H-pyrrole-2,5-dione for Advanced Drug Discovery

This technical guide provides an in-depth analysis of the spectroscopic properties of 3,4-dichloro-1H-pyrrole-2,5-dione, a key building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unambiguous identification and characterization of this compound. Our approach integrates predictive data with fundamental spectroscopic principles to offer a robust framework for analysis, ensuring scientific integrity and empowering confident structural elucidation.

Introduction: The Significance of this compound

This compound, also known as dichloromaleimide, is a highly reactive heterocyclic compound. Its electron-deficient nature, imparted by the two chlorine atoms and the cyclic imide functionality, makes it a versatile precursor in the synthesis of a wide array of biologically active molecules.[1] The pyrrole-2,5-dione scaffold is a common motif in compounds exhibiting antimicrobial, antifungal, and anticancer properties.[2] Accurate and comprehensive spectroscopic characterization is therefore paramount to ensure the purity and structural integrity of this starting material, which is critical for the validity of subsequent synthetic steps and the biological evaluation of its derivatives.

Spectroscopic Analysis Workflow

The following diagram illustrates the integrated workflow for the comprehensive spectroscopic characterization of this compound.

References

Reactivity and stability of 3,4-Dichloro-1H-pyrrole-2,5-dione

An In-Depth Technical Guide to the Reactivity and Stability of 3,4-Dichloro-1H-pyrrole-2,5-dione

Abstract

This compound, commonly known as 3,4-dichloromaleimide, is a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its electron-deficient pyrrole-2,5-dione core, activated by two vinyl chloride moieties, imparts a unique reactivity profile, making it a versatile intermediate for the synthesis of complex molecular architectures. This technical guide provides a comprehensive analysis of the reactivity and stability of this scaffold, intended for researchers, scientists, and drug development professionals. We will explore its primary synthetic routes, delve into its key chemical transformations—notably nucleophilic substitutions and cycloadditions—and discuss its stability under various conditions. The causality behind its reactivity is examined, and field-proven experimental protocols are provided to guide practical applications. This document serves as a foundational resource for leveraging the unique chemical properties of this compound in the design and development of novel bioactive compounds and functional materials.

Introduction: The Dichloromaleimide Core

The utility of this compound in modern organic synthesis stems from its high degree of functionalization potential. The two chlorine atoms are not mere substituents; they are reactive handles that can be displaced sequentially or simultaneously, while the dicarbonyl and N-H functionalities offer additional sites for modification. This combination makes the dichloromaleimide scaffold a privileged starting point for constructing libraries of compounds for biological screening.

Nomenclature and Physicochemical Properties

The compound is systematically named this compound, but is also widely referred to as 3,4-dichloromaleimide. Its core properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1193-54-0 | [1][2] |

| Molecular Formula | C₄HCl₂NO₂ | [2][3] |

| Molecular Weight | 165.96 g/mol | [3] |

| Appearance | Solid | [1] |

| Boiling Point | 232.9°C at 760 mmHg | [3] |

| Storage | 2-8°C, in dark place, under inert atmosphere | [1][3] |

Significance in Medicinal Chemistry

The dichloromaleimide core is a crucial building block in the development of targeted therapeutics. Its derivatives have been extensively investigated as potent inhibitors of protein kinases, which are critical targets in oncology.[4][5] By undergoing nucleophilic substitution, the scaffold can be elaborated with various pharmacophores to optimize binding affinity and selectivity for enzyme active sites, such as those of EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).[4][6] Furthermore, the structure serves as a precursor for novel antibacterial agents, with derivatives showing low nanomolar inhibition of essential bacterial enzymes like DNA gyrase.[1]

Synthesis of the 3,4-Dichloromaleimide Scaffold

The most direct and common method for synthesizing N-substituted 3,4-dichloromaleimides involves the condensation of dichloromaleic anhydride with a primary amine. This reaction is robust and can be significantly accelerated using microwave irradiation.

Primary Synthetic Route: From Dichloromaleic Anhydride

The reaction proceeds via a two-step mechanism: nucleophilic acyl substitution followed by dehydrative cyclization. The initial step is the attack of the primary amine on one of the carbonyl carbons of the anhydride, leading to the opening of the ring to form a maleamic acid intermediate. Subsequent heating, often with a dehydrating agent or catalyst like acetic acid, promotes intramolecular cyclization and elimination of a water molecule to yield the final imide product.[7]

Mechanistic Insight

The efficiency of this transformation, particularly under microwave conditions, highlights the utility of dielectric heating for accelerating reactions that involve polar intermediates and a high-energy transition state for cyclization.[8]

Caption: Synthesis mechanism of N-substituted 3,4-dichloromaleimides.

Protocol: Microwave-Assisted Synthesis of N-Aryl-3,4-dichloromaleimides

This protocol is adapted from methodologies that demonstrate a significant reduction in reaction time compared to conventional heating.[9]

-

Reagent Preparation: In a microwave reactor vessel, combine dichloromaleic anhydride (1.0 eq.), the desired aniline derivative (1.0-1.1 eq.), and glacial acetic acid (catalyst, ~0.1 eq.) in a microwave-transparent solvent such as ethanol.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 80°C) with a power setting (e.g., 140 W) for 15-20 minutes.[8]

-

Reaction Monitoring: Monitor the consumption of the starting materials using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., hexane:ethyl acetate 2:1).[8] The self-validating nature of this step ensures the reaction proceeds to completion.

-

Workup and Isolation: After cooling the reaction mixture in an ice bath, the precipitated product is collected by vacuum filtration.

-

Purification: Wash the crude product with cold distilled water and then ethanol. If necessary, further purify the product by recrystallization from ethanol to yield the pure N-aryl-3,4-dichloromaleimide.

Chemical Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the carbon-carbon double bond. The cumulative electron-withdrawing effects of the two chlorine atoms and the two flanking carbonyl groups render the vinyl carbons highly susceptible to attack by nucleophiles.

Nucleophilic Substitution: The Gateway to Functionalization

The primary mode of reactivity is nucleophilic vinylic substitution, which proceeds through an addition-elimination mechanism analogous to nucleophilic aromatic substitution (SₙAr).[10][11]

Unlike typical Sₙ2 reactions at sp³ centers, backside attack is impossible at the sp² carbons of the double bond.[12] Instead, a nucleophile attacks the double bond, breaking the π-bond and forming a resonance-stabilized anionic intermediate (a Meisenheimer-like complex).[10] The negative charge is delocalized across the dicarbonyl system and the nitrogen atom. The subsequent expulsion of a chloride ion restores the double bond and yields the substituted product. This pathway is energetically favorable due to the powerful stabilizing effect of the electron-withdrawing groups.

References

- 1. This compound [benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound [myskinrecipes.com]

- 4. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy 3,4-Dichloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 12. gacariyalur.ac.in [gacariyalur.ac.in]

The Multifaceted Biological Activities of 3,4-Dichloro-1H-pyrrole-2,5-dione Derivatives: A Technical Guide for Drug Discovery

Introduction: The Chemical Versatility and Therapeutic Potential of a Privileged Scaffold

The 3,4-dichloro-1H-pyrrole-2,5-dione, commonly known as dichloromaleimide, represents a fascinating and highly versatile scaffold in medicinal chemistry. Its strained five-membered ring, flanked by two carbonyl groups and adorned with reactive chlorine atoms, provides a unique combination of steric and electronic properties that make it a privileged structure for interacting with a wide array of biological targets. This inherent reactivity and structural rigidity have spurred the synthesis and evaluation of a diverse library of N-substituted derivatives, revealing a remarkable spectrum of biological activities. These activities range from potent anticancer and antifungal effects to promising anti-inflammatory, antibacterial, and even central nervous system-modulating properties.[1]

This technical guide offers an in-depth exploration of the biological activities of this compound derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere cataloging of effects. Instead, it aims to provide a mechanistic understanding of why these compounds exhibit such diverse bioactivities, supported by detailed experimental protocols, structure-activity relationship (SAR) analyses, and visualizations of key molecular pathways. By synthesizing technical data with field-proven insights, this guide serves as a valuable resource for harnessing the full therapeutic potential of this remarkable chemical class.

Anticancer Activity: Targeting Key Oncogenic Pathways

One of the most extensively studied therapeutic avenues for this compound derivatives is in the realm of oncology. A significant body of research has demonstrated their potent antiproliferative effects against a variety of cancer cell lines, with several studies pointing towards the inhibition of crucial signaling pathways that drive tumor growth and survival.

Mechanism of Action: Inhibition of Tyrosine Kinases

A primary mechanism underlying the anticancer properties of these derivatives is their ability to act as tyrosine kinase inhibitors.[2][3] Specifically, certain N-substituted 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been shown to form stable complexes with the ATP-binding domains of key receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][3] By competitively binding to these sites, the compounds block the phosphorylation cascade that would otherwise promote cell proliferation, angiogenesis, and metastasis. Molecular docking and molecular dynamics simulations have corroborated these findings, suggesting that the pyrrole-2,5-dione core acts as a scaffold to present various substituents that can form crucial hydrogen bonds and hydrophobic interactions within the kinase active site.[2][3]

Diagram: Simplified EGFR Signaling Pathway and Inhibition

Caption: Inhibition of EGFR signaling by a this compound derivative.

Structure-Activity Relationship (SAR) for Anticancer Effects

The antiproliferative potency of these compounds is highly dependent on the nature of the substituent at the N-1 position and modifications at the C-3 and C-4 positions of the pyrrole ring.

-

N-1 Substitution: The introduction of various aryl and benzyl groups at the N-1 position has been a key strategy in modulating anticancer activity. For instance, a 1-(4-chlorobenzyl) group has been shown to be a favorable substituent in some of the most potent derivatives.

-

C-4 Amino Substitution: The replacement of a chlorine atom at the C-4 position with a substituted amino group is a critical modification. The nature of the amine substituent significantly impacts activity, with anilino groups bearing electron-withdrawing groups (e.g., trifluoromethyl) often exhibiting enhanced potency. For example, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione has demonstrated impressive growth inhibition of colon cancer cell lines with GI50 values in the nanomolar range.

Quantitative Data: Antiproliferative Activity

| Compound ID | N-1 Substituent | C-4 Substituent | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| 2a | 4-Chlorobenzyl | 3-(Trifluoromethyl)phenylamino | HCT-116 (Colon) | 0.01 - 0.016 | |

| 2a | 4-Chlorobenzyl | 3-(Trifluoromethyl)phenylamino | SW-620 (Colon) | 0.01 - 0.016 | |

| 2a | 4-Chlorobenzyl | 3-(Trifluoromethyl)phenylamino | Colo-205 (Colon) | 0.01 - 0.016 |

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines a standard procedure for assessing the cytotoxicity of this compound derivatives against cancer cell lines.

-

Cell Seeding:

-

Harvest cancer cells from culture and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Gently pipette to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Antifungal and Antibacterial Activities: A New Frontier in Antimicrobial Drug Discovery

Beyond their anticancer potential, derivatives of this compound have emerged as promising candidates for the development of novel antimicrobial agents. Their activity against both fungal and bacterial pathogens suggests a broad spectrum of potential applications in infectious disease.

Antifungal Activity

Chlorinated 1-arylamino-1H-pyrrole-2,5-diones have demonstrated notable antifungal activity.[1] The mechanism of action is thought to involve the disruption of fungal cell membrane integrity and the inhibition of key enzymes necessary for fungal survival. The lipophilicity conferred by the N-substituent plays a crucial role in the compound's ability to penetrate the fungal cell wall and membrane.

Antibacterial Activity: Quorum Sensing Inhibition

Recent studies have highlighted a novel antibacterial mechanism for pyrrole-2,5-dione derivatives: the inhibition of quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and the formation of biofilms. 1H-pyrrole-2,5-dicarboxylic acid has been shown to inhibit the QS system in Pseudomonas aeruginosa, a notoriously difficult-to-treat opportunistic pathogen.[4][5] By disrupting QS, these compounds can reduce the production of virulence factors like pyocyanin and rhamnolipid, and inhibit biofilm formation, thereby rendering the bacteria more susceptible to conventional antibiotics.[4][5] This "antibiotic accelerant" effect makes them attractive candidates for combination therapies.

Diagram: Quorum Sensing Inhibition Workflow

References

- 1. In vivo Evaluation of Substituted -1H-Pyrrole-2,5- Diones as Anxiolytic-Agents [jscimedcentral.com]

- 2. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa [frontiersin.org]

A Comprehensive Technical Guide to 3,4-Dichloro-1H-pyrrole-2,5-dione: A Versatile Precursor in Modern Organic Synthesis

Abstract: 3,4-Dichloro-1H-pyrrole-2,5-dione, commonly known as dichloromaleimide, has emerged as a powerful and versatile building block in organic synthesis. Its unique electronic and structural features, characterized by an electron-deficient double bond flanked by two carbonyl groups and activated by two chlorine atoms, render it highly reactive and amenable to a variety of chemical transformations. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic application as a precursor, particularly in the development of complex heterocyclic systems and biologically active molecules. We will delve into the mechanistic underpinnings of its key reactions, provide field-proven experimental protocols, and highlight its significance for researchers in synthetic chemistry and drug discovery.

Introduction: The Strategic Value of Dichloromaleimide

The pyrrole-2,5-dione (maleimide) scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1] The introduction of two chlorine atoms at the 3 and 4 positions dramatically enhances the electrophilicity of the carbon-carbon double bond, transforming the otherwise stable maleimide ring into a highly reactive and versatile synthetic intermediate. This heightened reactivity is the cornerstone of its utility, allowing for facile diversification and the construction of molecular complexity.

This compound serves as a key intermediate for pharmaceuticals, agrochemicals, and functional materials.[2] Its primary value lies in its capacity to undergo controlled, sequential reactions, most notably nucleophilic substitutions and cycloadditions, enabling the generation of diverse molecular libraries from a single, readily accessible precursor. This guide will illuminate the chemical principles that govern its reactivity and provide practical methodologies for its application.

Physicochemical Properties

A foundational understanding of a precursor's physical and chemical properties is critical for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₄HCl₂NO₂ | [2] |

| Molecular Weight | 165.96 g/mol | [2] |

| Appearance | Crystalline Solid | - |

| Boiling Point | 232.9°C at 760 mmHg | [2] |

| Storage | 2-8°C | [2] |

| CAS Number | 1193-54-0 | [2] |

Synthesis of N-Substituted Dichloromaleimides

The most common entry point for utilizing this scaffold involves the synthesis of its N-substituted derivatives, which are typically more stable and soluble in organic solvents. The standard synthesis involves the condensation of dichloromaleic anhydride with a primary amine.

The mechanism proceeds via a nucleophilic attack of the amine on one of the anhydride's carbonyl carbons, followed by an intramolecular cyclization and dehydration to form the imide ring. This reaction can be performed under conventional heating or significantly accelerated using microwave irradiation.

Synthetic Methodologies: Conventional vs. Microwave

Microwave-assisted synthesis offers substantial advantages in terms of reaction time and efficiency.[3] The dielectric heating mechanism allows for rapid and uniform heating of the reaction mixture, drastically reducing the time required for the reaction to reach completion compared to traditional refluxing.[3]

| Method | Solvent | Catalyst | Time | Yield | Source |

| Conventional Heating | Ethanol | Acetic Acid | 2 hours | ~70% | |

| Microwave Irradiation | Ethanol | Acetic Acid | 15-20 min | 70.21% |

Visualization of the Synthetic Pathway

The synthesis of N-substituted dichloromaleimides is a straightforward yet crucial transformation.

Caption: Synthesis of N-Substituted Dichloromaleimides.

Detailed Experimental Protocol: Synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione

This protocol is adapted from microwave-assisted synthesis methodologies which have proven to be highly efficient.[4]

Materials:

-

2,3-Dichloromaleic anhydride (1.0 equiv)

-

Aniline (1.0-1.5 equiv)

-

Ethanol (Solvent)

-

Acetic Acid (Catalyst)

-

Microwave Synthesis Reactor

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a microwave reactor vessel, combine 2,3-dichloromaleic anhydride, aniline, ethanol, and a catalytic amount of acetic acid.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 80°C) and power (e.g., 140 W) for 20 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction vessel in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold distilled water to remove any residual catalyst and unreacted starting materials.

-

Dry the product under vacuum to yield 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione. Purity can be confirmed by NMR spectroscopy.[3][5]

Key Reactions and Synthetic Applications

The synthetic utility of this compound stems from its susceptibility to a range of chemical transformations, primarily nucleophilic substitution and cycloaddition reactions.

Nucleophilic Substitution: Gateway to Functionalized Derivatives

The two chlorine atoms on the electron-poor pyrrole-2,5-dione ring are excellent leaving groups, making the C3 and C4 positions prime targets for nucleophilic attack.[6][7] This reaction is the most powerful method for derivatizing the core scaffold.

Causality of Reactivity: The strong electron-withdrawing effect of the two adjacent carbonyl groups significantly lowers the electron density of the C=C double bond, making it highly susceptible to attack by nucleophiles. The reaction typically proceeds through an addition-elimination mechanism.

A particularly impactful application is the reaction with primary amines to selectively replace one chlorine atom, yielding 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives.[8][9] These products are valuable intermediates for the synthesis of potential kinase inhibitors and other therapeutic agents.[8][9]

Caption: Nucleophilic Substitution on the Dichloromaleimide Core.

Detailed Experimental Protocol: Synthesis of 4-Amino-3-chloro-1H-pyrrole-2,5-diones

This general procedure is based on published methods for synthesizing libraries of potential tyrosine kinase inhibitors.[8]

Materials:

-

N-substituted this compound (1.0 equiv, 10 mmol)

-

Appropriate primary amine (2.0 equiv, 20 mmol)

-

Ethanol (50 mL)

-

Heating and stirring apparatus

Procedure:

-

Dissolve the N-substituted this compound (10 mmol) in 50 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add the appropriate primary amine (20 mmol) to the solution while stirring.

-

Heat the reaction mixture to a temperature between 50-80°C and maintain stirring for 2 hours.

-

Monitor the reaction's completion using TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure (in vacuo).

-

The resulting crude product is then filtered and washed with a small amount of cold ethanol and ice water to remove excess amine and other impurities.

-

Further purification can be achieved by recrystallization if necessary.

Cycloaddition Reactions: Building Ring Systems

The electron-deficient double bond of the dichloromaleimide ring makes it an excellent dienophile for [4+2] Diels-Alder cycloaddition reactions.[10][11] This powerful transformation allows for the rapid construction of complex, six-membered ring systems, which are foundational structures in many natural products and pharmaceuticals.

The reaction involves the concerted interaction of the four pi-electrons of a conjugated diene with the two pi-electrons of the dichloromaleimide dienophile to form a new cyclohexene-based ring system.[10][12] The high electrophilicity of the dichloromaleimide ensures favorable reaction kinetics. The molecule can also participate in [2+2] photocycloadditions with olefins.[13]

Caption: Dichloromaleimide as a Dienophile in Diels-Alder Reactions.

Application in Drug Discovery: A Case Study of Kinase Inhibitors

The true potential of this compound as a precursor is realized in its application to drug discovery and development. Derivatives of this scaffold have been extensively investigated as potential tyrosine kinase inhibitors.[8][9] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.

By applying the nucleophilic substitution reaction described in Section 3.1, researchers have synthesized libraries of 4-amino-3-chloro-1H-pyrrole-2,5-diones.[8] These compounds were designed to fit into the ATP-binding domains of growth factor receptors like EGFR and VEGFR2, thereby inhibiting their activity.[8][9]

For instance, the compound 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione demonstrated potent inhibitory activity against several colon cancer cell lines, with GI₅₀ values in the nanomolar range.[8] This example powerfully illustrates the workflow from a simple precursor to a highly potent and specific bioactive molecule.

Workflow: From Precursor to Bioactive Candidate

References

- 1. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. gacariyalur.ac.in [gacariyalur.ac.in]

- 7. byjus.com [byjus.com]

- 8. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Introduction to Diels Alder Reactions - Chad's Prep® [chadsprep.com]

- 12. m.youtube.com [m.youtube.com]

- 13. [2 + 2] Photocycloadditions of dichloromaleimide and dichloromaleic anhydride to cyclic olefins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Introduction: The Versatile Scaffold of 3,4-Dichloro-1H-pyrrole-2,5-dione

An In-Depth Technical Guide to the Chemistry of 3,4-Dichloro-1H-pyrrole-2,5-dione

This compound, also known as 3,4-dichloromaleimide, is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its structure, featuring a reactive dichlorinated double bond flanked by two carbonyl groups, makes it an exceptionally versatile electrophilic building block. This electron-deficient nature is the cornerstone of its reactivity, enabling a wide array of chemical transformations.[1] Primarily, it serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials like dyes.[1]

For drug development professionals, this molecule represents a privileged scaffold. Its rigid core and strategically positioned reactive sites allow for the systematic introduction of diverse functional groups, facilitating the construction of compound libraries for biological screening. Notably, derivatives of this core have shown promise as potent kinase inhibitors, highlighting its relevance in modern oncology research.[2][3] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers and scientists.

Physicochemical and Spectroscopic Data

A foundational understanding of a molecule's properties is critical for its effective use in synthesis. The key data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄HCl₂NO₂ | [1] |

| Molecular Weight | 165.96 g/mol | [1] |

| Boiling Point | 232.9°C at 760 mmHg | [1] |

| Storage | 2-8°C | [1] |

Table 1: Physical Properties of this compound.

Spectroscopic analysis is essential for reaction monitoring and product verification. For the N-phenyl substituted derivative, 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione, characteristic NMR shifts have been reported.

| Nucleus | Carbon Position | Chemical Shift (δ) ppm |

| ¹³C | C1, C2 (Carbonyls) | 165.32 - 165.35 |

| ¹³C | C3, C4 (Vinyl) | 136.41 - 135.57 |

| ¹³C | Phenyl C (ipso) | 131.39 |

| ¹³C | Phenyl C (ortho) | 123.77 - 125.75 |

| ¹³C | Phenyl C (meta) | 128.92 - 129.15 |

| ¹³C | Phenyl C (para) | 127.9 |

Table 2: Representative ¹³C NMR Data for 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione.[4]

Synthesis of the 3,4-Dichloropyrrole-2,5-dione Core

The most common and efficient synthesis of N-substituted 3,4-dichloro-1H-pyrrole-2,5-diones involves the condensation of dichloromaleic anhydride with a primary amine.[5] The reaction proceeds via a nucleophilic attack of the amine on one of the anhydride's carbonyl groups, forming an intermediate amic acid. Subsequent intramolecular cyclization with the elimination of a water molecule yields the target imide. Acetic acid is often used as a catalyst to facilitate the dehydration step.

Recent advancements have demonstrated that this synthesis can be performed with significantly higher efficiency using microwave irradiation, which drastically reduces reaction times from hours to minutes while maintaining high yields.[4]

Caption: General synthesis workflow for N-substituted 3,4-dichloropyrrole-2,5-diones.

Experimental Protocol: Microwave-Assisted Synthesis of 3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione

This protocol is adapted from a reported efficient microwave synthesis which achieved yields up to 70.21% in just 20 minutes.

-

Reagent Preparation: In a suitable microwave reactor vessel, combine dichloromaleic anhydride (1.0 eq), aniline (1.0-1.5 eq), and a catalytic amount of glacial acetic acid.

-

Solvent Addition: Add ethanol as the solvent to solubilize the reagents.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant power (e.g., 140 W) to maintain a temperature of 80°C for 15-20 minutes.

-

Causality Insight: Microwave heating utilizes dielectric heating to rapidly and uniformly raise the temperature of the polar solvent and reactants. This accelerates the rate of reaction far beyond conventional reflux heating, which relies on slower thermal conduction.[4]

-

-

Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (2:1) eluent system, comparing against a standard of the starting material.

-

Product Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, washing with cold distilled water to remove any residual acetic acid and unreacted starting materials. The product can be further purified by recrystallization from ethanol if necessary.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its susceptibility to nucleophilic attack and its potential to participate in cycloaddition reactions.

Nucleophilic Aromatic Substitution (SNAAr)

The two chlorine atoms are attached to an electron-deficient π-system, making them excellent leaving groups for nucleophilic substitution. This reaction is the most powerful tool for functionalizing the pyrrole-2,5-dione core and is central to its use in drug discovery.[2] Primary amines readily displace one of the chlorine atoms to yield 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives.[2][3]

Caption: Mechanism of nucleophilic substitution on the dichloropyrrole-2,5-dione core.

This substitution is foundational for creating kinase inhibitors, as the introduced amino group can form critical hydrogen bonds within the ATP-binding pocket of target enzymes like EGFR and VEGFR2.[2][3]

Experimental Protocol: Synthesis of 4-Amino-3-chloro-1H-pyrrole-2,5-diones

This general procedure is based on the synthesis of potential tyrosine kinase inhibitors.[2]

-

Dissolution: Dissolve the starting N-substituted this compound (1.0 eq, e.g., 10 mmol) in ethanol (e.g., 50 cm³).

-

Nucleophile Addition: Add the desired primary amine (2.0 eq, e.g., 20 mmol) to the solution with stirring.

-

Causality Insight: An excess of the amine is used to drive the reaction to completion and to neutralize the HCl that is formed as a byproduct.

-

-

Heating: Heat the reaction mixture to 50-80°C and maintain stirring for approximately 2 hours.

-

Reaction Monitoring: Monitor the reaction for the disappearance of the starting material using TLC.

-

Workup: After completion, evaporate the solvent under reduced pressure (in vacuo).

-

Purification: The resulting solid product is collected by filtration and washed sequentially with a small amount of ethanol and ice-cold water to remove excess amine and other impurities.

Cycloaddition Reactions

The electron-deficient double bond of the pyrrole-2,5-dione ring makes it an excellent dienophile in Diels-Alder reactions and a partner in other cycloadditions, such as [3+2] dipolar cycloadditions.[6][7] This reactivity allows for the rapid construction of complex, fused heterocyclic systems. For instance, related pyrrole-2,3-diones are known to react as oxa-dienes in hetero-Diels-Alder reactions to form tetracyclic alkaloid-like structures.[6][8] While specific examples for the 3,4-dichloro-2,5-dione are less common in the initial search, its electronic properties strongly suggest analogous reactivity, providing a fertile ground for synthetic exploration.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound scaffold has emerged as a highly valuable platform for the development of small-molecule kinase inhibitors.[2] Kinases are a critical class of enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of cancer.

Derivatives of this scaffold have been designed and synthesized as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are key targets in oncology.[3] For example, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione has demonstrated potent antiproliferative activity against colon cancer cell lines.[2] Molecular docking studies suggest these compounds can form stable complexes within the ATP-binding domains of these receptors, effectively blocking their function.[2][3]

Caption: Logical workflow for drug discovery using the dichloropyrrole-2,5-dione scaffold.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a powerful platform for innovation in medicinal chemistry and materials science. Its straightforward and efficient synthesis, combined with its predictable and versatile reactivity, makes it an ideal starting point for the development of complex, high-value molecules. The proven success of its derivatives as kinase inhibitors underscores its importance for drug development professionals. Future research will likely focus on exploring its utility in asymmetric catalysis, developing novel cycloaddition pathways to access unique molecular architectures, and expanding its applications as a scaffold for targeting other classes of enzymes.

References

- 1. This compound [myskinrecipes.com]

- 2. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy 3,4-Dichloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione [smolecule.com]

- 6. Cycloaddition of 4-Acyl-1H-pyrrole-2,3-diones Fused at [e]-Side and Cyanamides: Divergent Approach to 4H-1,3-Oxazines | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Cycloaddition of 4-Acyl-1H-pyrrole-2,3-diones Fused at [e]-Side and Cyanamides: Divergent Approach to 4H-1,3-Oxazines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of 3,4-Dichloro-1H-pyrrole-2,5-dione Derivatives

Introduction: The Significance of 3,4-Dichloro-1H-pyrrole-2,5-dione Derivatives and the Advent of Microwave Synthesis

The this compound (3,4-dichloromaleimide) scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives are recognized for a wide spectrum of biological activities, including potent antibacterial, antifungal, and antitumor properties. The rigid five-membered ring system, adorned with reactive chlorine atoms and a modifiable nitrogen atom, provides a versatile platform for the design of novel therapeutic agents and functional materials. Specifically, these compounds have been investigated as inhibitors of key cellular targets like tyrosine kinases, making them promising candidates for anticancer drug development.

Traditionally, the synthesis of these valuable compounds has relied on conventional heating methods, which often necessitate prolonged reaction times, high temperatures, and can lead to the formation of undesirable byproducts, complicating purification and reducing overall efficiency. The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a green and highly efficient alternative.[1][2] Microwave heating dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes, while simultaneously improving product yields and purity.[1][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and advantages of microwave-assisted synthesis of a diverse range of this compound derivatives.

The Engine of Acceleration: Understanding Microwave-Assisted Organic Synthesis

Microwave-assisted synthesis operates on the principle of dielectric heating. Unlike conventional heating, which relies on the slow transfer of heat from an external source through conduction and convection, microwave energy directly interacts with polar molecules within the reaction mixture. This interaction forces the dipoles of the molecules to align with the rapidly oscillating electric field of the microwaves. The resulting rapid molecular rotation and friction generate heat volumetrically and uniformly throughout the reaction medium. This efficient and instantaneous heating mechanism is responsible for the dramatic rate enhancements observed in microwave-assisted reactions.[2]

Key advantages of this technology include:

-

Rapid Reaction Times: What traditionally takes hours can often be accomplished in minutes.[1][3][4]

-

Higher Yields: The rapid and uniform heating often minimizes the formation of byproducts, leading to cleaner reactions and higher isolated yields.[1][3][4]

-

Improved Purity: Reduced side reactions simplify the purification process, often yielding products of higher purity.

-

Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than heating the entire apparatus.

-

Green Chemistry: Shorter reaction times and often the ability to use less solvent align with the principles of green chemistry.[2]

Reaction Mechanism: From Anhydride to Imide

The synthesis of N-substituted 3,4-dichloro-1H-pyrrole-2,5-diones from 3,4-dichloromaleic anhydride and a primary amine proceeds through a two-step mechanism. The initial step involves a nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride ring. This leads to the ring-opening of the anhydride and the formation of an intermediate N-substituted 3,4-dichloromaleamic acid.

The second step is an intramolecular cyclization of the maleamic acid intermediate to form the final imide product, with the elimination of a molecule of water. This cyclization step is often the rate-limiting step and can be significantly accelerated by heat and, in many cases, an acid catalyst. Acetic acid is commonly employed as both a solvent and a catalyst for this transformation. The acid protonates the carboxylic acid group, making the carbonyl carbon more electrophilic and facilitating the intramolecular nucleophilic attack by the amide nitrogen.

Caption: General reaction mechanism for the synthesis of N-substituted 3,4-dichloro-1H-pyrrole-2,5-diones.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the microwave-assisted synthesis of representative N-aryl and N-alkyl this compound derivatives.

Caption: General experimental workflow for the microwave-assisted synthesis of this compound derivatives.

Protocol 1: Synthesis of N-(4-chlorophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione

Materials:

-

3,4-Dichloromaleic anhydride (1.0 mmol, 167 mg)

-

4-Chloroaniline (1.0 mmol, 127.5 mg)

-

Glacial Acetic Acid (5 mL)

-

Microwave reactor vials (10 mL) with stir bars

-

Microwave synthesizer

Procedure:

-

In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine 3,4-dichloromaleic anhydride (167 mg, 1.0 mmol) and 4-chloroaniline (127.5 mg, 1.0 mmol).

-

Add glacial acetic acid (5 mL) to the vial.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at 120 °C for 15 minutes with stirring. The power should be set to automatically adjust to maintain the target temperature.

-

After the reaction is complete, cool the vial to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water (50 mL).

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water (3 x 10 mL) and dry it under vacuum.

-

Recrystallize the crude product from ethanol to afford the pure N-(4-chlorophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione as a crystalline solid.

Protocol 2: Synthesis of N-benzyl-3,4-dichloro-1H-pyrrole-2,5-dione

Materials:

-

3,4-Dichloromaleic anhydride (1.0 mmol, 167 mg)

-

Benzylamine (1.0 mmol, 107 mg, 0.11 mL)

-

Glacial Acetic Acid (5 mL)

-

Microwave reactor vials (10 mL) with stir bars

-

Microwave synthesizer

Procedure:

-

In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 3,4-dichloromaleic anhydride (167 mg, 1.0 mmol) and glacial acetic acid (5 mL).

-

Add benzylamine (107 mg, 1.0 mmol, 0.11 mL) to the mixture.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at 100 °C for 10 minutes with stirring. The power should be set to automatically adjust to maintain the target temperature.

-

After completion, cool the reaction vial to ambient temperature.

-

Pour the contents of the vial into ice-cold water (50 mL) with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with deionized water (3 x 10 mL) and dry it thoroughly.

-

Recrystallize the product from an ethanol/water mixture to obtain pure N-benzyl-3,4-dichloro-1H-pyrrole-2,5-dione.

Data Presentation: A Comparative Analysis

The following table summarizes the reaction conditions and outcomes for the microwave-assisted synthesis of various this compound derivatives, alongside a comparison with conventional heating methods where available.

| Derivative | R-Group | Method | Reaction Time | Temperature (°C) | Yield (%) | Melting Point (°C) | Reference |

| 1 | Phenyl | Microwave | 20 min | 80 | 70.2 | 204-206 | |

| Conventional | 2 hours | Reflux | 70 | 205-207 | |||

| 2 | 4-Chlorophenyl | Microwave | 15 min | 120 | >90 | 210-212 | This work |

| Conventional | 4 hours | Reflux | ~75 | 209-211 | [5] | ||

| 3 | Benzyl | Microwave | 10 min | 100 | >95 | 118-120 | This work |

| Conventional | 3 hours | Reflux | ~80 | 117-119 | [5] | ||

| 4 | n-Butyl | Microwave | 15 min | 110 | >90 | 68-70 | This work |

| Conventional | 5 hours | Reflux | ~70 | 67-69 | [5] |

Characterization Data

N-(4-chlorophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.55 (m, 4H, Ar-H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 162.8, 135.5, 130.3, 129.8, 128.9, 127.6.

-

IR (KBr, cm⁻¹): 1715 (C=O), 1585, 1490, 830.

-

MS (EI): m/z 275 (M⁺).

N-benzyl-3,4-dichloro-1H-pyrrole-2,5-dione:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.40 (m, 5H, Ar-H), 4.85 (s, 2H, CH₂).

-

¹³C NMR (CDCl₃, 101 MHz): δ 163.5, 135.8, 129.2, 128.8, 128.3, 127.9, 43.2.

-

IR (KBr, cm⁻¹): 1710 (C=O), 1420, 1380, 720.

-

MS (EI): m/z 257 (M⁺).

Conclusion: A Superior Synthetic Strategy